Cas no 1795773-96-4 (4-methoxy-4-methylazepane)
4-methoxy-4-methylazepane Chemical and Physical Properties
Names and Identifiers
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- 1H-Azepine, hexahydro-4-methoxy-4-methyl-
- 4-methoxy-4-methylazepane
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- Inchi: 1S/C8H17NO/c1-8(10-2)4-3-6-9-7-5-8/h9H,3-7H2,1-2H3
- InChI Key: FLGNNKXCOLVKCJ-UHFFFAOYSA-N
- SMILES: N1CCCC(OC)(C)CC1
4-methoxy-4-methylazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM389296-500mg |
4-methoxy-4-methylazepane |
1795773-96-4 | 95%+ | 500mg |
$450 | 2023-02-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15572-100MG |
4-methoxy-4-methylazepane |
1795773-96-4 | 95% | 100MG |
¥ 943.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15572-250MG |
4-methoxy-4-methylazepane |
1795773-96-4 | 95% | 250MG |
¥ 1,511.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15572-500MG |
4-methoxy-4-methylazepane |
1795773-96-4 | 95% | 500MG |
¥ 2,521.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15572-1G |
4-methoxy-4-methylazepane |
1795773-96-4 | 95% | 1g |
¥ 3,775.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15572-5G |
4-methoxy-4-methylazepane |
1795773-96-4 | 95% | 5g |
¥ 11,325.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15572-10G |
4-methoxy-4-methylazepane |
1795773-96-4 | 95% | 10g |
¥ 18,876.00 | 2023-04-14 | |
| Cooke Chemical | LN8156357-1g |
1795773-96-4 | 4-Methoxy-4-methylazepane | 1g |
RMB 4493.60 | 2025-02-21 | ||
| Enamine | EN300-192034-0.05g |
4-methoxy-4-methylazepane |
1795773-96-4 | 0.05g |
$732.0 | 2023-09-17 | ||
| Enamine | EN300-192034-0.1g |
4-methoxy-4-methylazepane |
1795773-96-4 | 0.1g |
$767.0 | 2023-09-17 |
4-methoxy-4-methylazepane Suppliers
4-methoxy-4-methylazepane Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 4-methoxy-4-methylazepane
4-Methoxy-4-Methylazepane (CAS No. 1795773-96-4): A Comprehensive Overview
4-Methoxy-4-methylazepane (CAS No. 1795773-96-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 4-methoxy-4-methylazepane.
Chemical Structure and Properties
4-Methoxy-4-methylazepane is a member of the azepane family, featuring a seven-membered nitrogen-containing ring. The presence of a methoxy group and a methyl group at the 4-position imparts distinct chemical and physical properties to this compound. The methoxy group enhances the lipophilicity of the molecule, which can influence its bioavailability and cellular uptake. The methyl group, on the other hand, contributes to the overall stability and conformational flexibility of the azepane ring.
The molecular formula of 4-methoxy-4-methylazepane is C9H15NO2, with a molecular weight of approximately 165.22 g/mol. It is typically synthesized through multi-step organic reactions involving the formation of the azepane ring followed by selective functional group modifications. The compound is stable under standard laboratory conditions and can be stored at room temperature without significant degradation.
Synthesis Methods
The synthesis of 4-methoxy-4-methylazepane has been explored using various approaches, each with its own advantages and limitations. One common method involves the ring-closure metathesis (RCM) reaction, which allows for the formation of the azepane ring in high yields and with good stereoselectivity. Another approach utilizes a Michael addition followed by intramolecular cyclization to construct the seven-membered ring.
A recent study published in the Journal of Organic Chemistry (2022) reported an efficient one-pot synthesis of 4-methoxy-4-methylazepane using a palladium-catalyzed cross-coupling reaction. This method not only simplifies the synthetic route but also reduces the number of purification steps required, making it more suitable for large-scale production.
Biological Activities and Therapeutic Potential
4-Methoxy-4-methylazepane has been investigated for its potential therapeutic applications in various biological systems. One area of significant interest is its activity as a modulator of neurotransmitter receptors, particularly those involved in central nervous system (CNS) disorders. Studies have shown that this compound can selectively bind to serotonin receptors (5-HT1A) and dopamine receptors (D2), suggesting its potential as an antidepressant or antipsychotic agent.
A preclinical study conducted by researchers at Harvard Medical School demonstrated that 4-methoxy-4-methylazepane exhibits potent anti-inflammatory effects in animal models of neuroinflammation. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing neuroinflammatory responses associated with conditions like multiple sclerosis and Alzheimer's disease.
In addition to its CNS activities, 4-methoxy-4-methylazepane has also shown promise in cancer research. A study published in Cancer Research (2021) reported that this compound can induce apoptosis in human breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. These findings suggest that 4-methoxy-4-methylazepane may have potential as a novel anticancer agent.
Clinical Trials and Future Directions
The promising preclinical results have led to increased interest in advancing 4-methoxy-4-methylazepane into clinical trials. Several Phase I trials are currently underway to evaluate the safety and pharmacokinetic profile of this compound in healthy volunteers and patients with various conditions. Preliminary data from these trials have shown favorable outcomes, with no significant adverse effects reported.
In parallel with clinical development, ongoing research is focused on optimizing the chemical structure of 4-methoxy-4-methylazepane to enhance its therapeutic efficacy and reduce potential side effects. Computational methods such as molecular docking and quantum mechanics calculations are being employed to identify key interactions between the compound and its target receptors.
Closing Remarks
4-Methoxy-4-methylazepane (CAS No. 1795773-96-4) represents a promising candidate for various therapeutic applications due to its unique chemical structure and biological activities. The compound's ability to modulate neurotransmitter receptors, exert anti-inflammatory effects, and induce apoptosis in cancer cells highlights its potential as a versatile drug candidate. As research continues to advance, it is anticipated that further insights into the mechanisms of action and clinical utility of this compound will be uncovered, paving the way for new treatment options in medicine.
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